(2R)-2-Quinolin-7-ylpropanoic acid

Description

BenchChem offers high-quality (2R)-2-Quinolin-7-ylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-Quinolin-7-ylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-quinolin-7-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8(12(14)15)10-5-4-9-3-2-6-13-11(9)7-10/h2-8H,1H3,(H,14,15)/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGISDPGHPGKAW-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=CC=N2)C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC2=C(C=CC=N2)C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

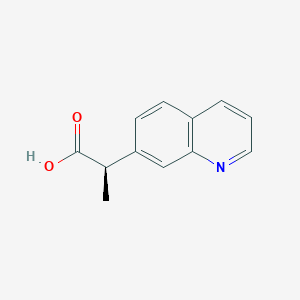

Chemical structure and properties of (2R)-2-Quinolin-7-ylpropanoic acid

An In-depth Technical Guide to (2R)-2-Quinolin-7-ylpropanoic Acid: Structure, Properties, and Synthesis

Abstract

(2R)-2-Quinolin-7-ylpropanoic acid is a chiral molecule belonging to the broader class of quinoline derivatives and 2-arylpropanoic acids. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties[1][2][3][4][5]. This guide provides a comprehensive technical overview of (2R)-2-Quinolin-7-ylpropanoic acid, addressing its chemical structure, predicted physicochemical properties, proposed stereoselective synthetic routes, and potential for future research and drug development. Given the limited direct literature on this specific enantiomer, this guide synthesizes information from related quinoline carboxylic acids and established methodologies for chiral 2-arylpropanoic acid synthesis to provide a robust starting point for researchers.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a privileged structure in drug discovery[2][3]. Its derivatives are known to exhibit a vast array of biological activities, which has led to the development of numerous successful therapeutic agents[1][4]. The versatility of the quinoline nucleus allows for functionalization at various positions, enabling the fine-tuning of pharmacological and pharmacokinetic properties[1][5]. The introduction of a chiral propanoic acid moiety at the 7-position of the quinoline ring, as seen in (2R)-2-Quinolin-7-ylpropanoic acid, introduces a stereocenter that can be crucial for specific interactions with biological targets, a well-established principle in pharmacology.

Chemical Structure and Physicochemical Properties

The fundamental structure of (2R)-2-Quinolin-7-ylpropanoic acid consists of a quinoline ring substituted at the 7-position with a propanoic acid group, where the stereogenic center at the alpha-carbon has an (R)-configuration.

Caption: Proposed synthetic workflow for (2R)-2-Quinolin-7-ylpropanoic acid.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method based on the Evans Asymmetric Alkylation, a well-established method for the synthesis of chiral carboxylic acids.

Step 1: Synthesis of 7-Quinolinylacetic acid

-

Cyanation of 7-Bromoquinoline: 7-Bromoquinoline is subjected to a palladium-catalyzed cyanation reaction (e.g., using Zn(CN)₂ and a Pd catalyst like Pd(PPh₃)₄) to yield 7-quinolinylacetonitrile.

-

Hydrolysis: The resulting nitrile is then hydrolyzed under acidic or basic conditions to afford 7-quinolinylacetic acid.

Step 2: Evans Asymmetric Alkylation

-

Chiral Auxiliary Attachment: 7-Quinolinylacetic acid is coupled to a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, using a coupling agent like pivaloyl chloride to form the N-acyloxazolidinone.

-

Enolate Formation and Alkylation: The N-acyloxazolidinone is treated with a strong base (e.g., sodium hexamethyldisilazide, NaHMDS) at low temperature (-78 °C) to form a stereochemically defined enolate. This enolate is then quenched with methyl iodide to introduce the methyl group, forming the desired diastereomer.

-

Auxiliary Cleavage: The chiral auxiliary is cleaved, for instance, by hydrolysis with lithium hydroxide/hydrogen peroxide, to yield the final product, (2R)-2-Quinolin-7-ylpropanoic acid, with high enantiomeric excess.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the quinoline ring (δ 7.0-9.0 ppm). - A quartet for the α-proton of the propanoic acid moiety. - A doublet for the methyl protons. - A broad singlet for the carboxylic acid proton. |

| ¹³C NMR | - Peaks corresponding to the nine carbons of the quinoline ring. - A peak for the carboxylic carbon (~175-180 ppm). - Peaks for the α-carbon and the methyl carbon of the propanoic acid side chain. |

| Mass Spectrometry (MS) | - A molecular ion peak [M+H]⁺ at m/z 202.08. The fragmentation pattern would likely show the loss of the carboxyl group (-45 Da).[6] |

| Infrared (IR) Spectroscopy | - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). - A sharp C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹). - C=C and C=N stretching vibrations from the quinoline ring (~1500-1600 cm⁻¹). |

Potential Biological Activities and Applications

While there is no specific biological data for (2R)-2-Quinolin-7-ylpropanoic acid, its structural motifs suggest several areas of potential therapeutic interest.

-

Anticancer: Many quinoline derivatives exhibit anticancer activity.[2][3][7] The propanoic acid moiety could modulate activity against various cancer cell lines.

-

Antimicrobial: The quinoline core is present in many antibacterial and antimalarial drugs.[1][5][8][9] The title compound could be investigated for its efficacy against various pathogens.

-

Anti-inflammatory: Some 2-arylpropanoic acids are well-known non-steroidal anti-inflammatory drugs (NSAIDs).[10] It would be worthwhile to explore if (2R)-2-Quinolin-7-ylpropanoic acid possesses similar properties.

-

Neurological Disorders: Quinoline derivatives have also been investigated for their potential in treating neurological disorders.[2]

The chirality of the molecule is expected to be a critical determinant of its biological activity, with one enantiomer likely being significantly more potent or having a different pharmacological profile than the other.

Conclusion

(2R)-2-Quinolin-7-ylpropanoic acid is a chiral molecule with significant potential for further investigation in the field of medicinal chemistry. While direct experimental data is limited, this guide has provided a comprehensive overview of its structure, predicted properties, and a plausible, detailed stereoselective synthetic route. The rich pharmacology of the quinoline nucleus and the established importance of stereochemistry in drug action suggest that (2R)-2-Quinolin-7-ylpropanoic acid is a promising candidate for synthesis and biological evaluation in various therapeutic areas. The methodologies and predictions outlined herein offer a solid foundation for researchers to begin exploring the chemical and biological landscape of this intriguing compound.

References

-

Biological importance of quinoline derivatives in natural and pharmaceutical drugs. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PMC. Retrieved February 24, 2026, from [Link]

-

An Extensive Review on Biological Interest of Quinoline and Its Analogues. (2023). International Journal of Science and Healthcare Research. Retrieved February 24, 2026, from [Link]

-

Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications. (2024). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved February 24, 2026, from [Link]

-

Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. Retrieved February 24, 2026, from [Link]

- Stereo-selective synthesis of 2-aryl-propionic acids of high optical purity by using chiral oxazolines. (1993). Google Patents.

-

A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective ... (n.d.). PMC. Retrieved February 24, 2026, from [Link]

-

Chiral amines derived from 2-arylpropionic acids: novel reagents for the liquid chromatographic (LC) fluorescence assay of optically active carboxylic acid xenobiotics. (1990). PubMed. Retrieved February 24, 2026, from [Link]

-

A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of racemic 2-aryloxycarboxylic acids. (n.d.). Tokyo University of Science. Retrieved February 24, 2026, from [Link]

-

Quinoline-5-carboxylic acid | C10H7NO2. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

-

α-Hydroxy esters as chiral reagents: asymmetric synthesis of 2-arylpropionic acids. (n.d.). Journal of the American Chemical Society. Retrieved February 24, 2026, from [Link]

-

8-Quinolinecarboxylic acid | C10H7NO2. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

-

Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A. Retrieved February 24, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013). Molecules. Retrieved February 24, 2026, from [Link]

-

2-Amino-3-(quinolin-7-yl)propanoic acid | C12H12N2O2. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013). Molecules. Retrieved February 24, 2026, from [Link]

-

Biological activity of natural 2-quinolinones. (2025). PubMed. Retrieved February 24, 2026, from [Link]

-

Biological activities of quinoline derivatives. (n.d.). PubMed. Retrieved February 24, 2026, from [Link]

-

In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2025). Frontiers in Chemistry. Retrieved February 24, 2026, from [Link]

-

Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2025). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. Retrieved February 24, 2026, from [Link]

-

(S)-2-Amino-3-(quinolin-6-yl)propanoic acid. (2025). Chemsrc. Retrieved February 24, 2026, from [Link]

-

Propanoic acid, 2-hydroxy-, 2-methylpropyl ester. (n.d.). NIST WebBook. Retrieved February 24, 2026, from [Link]

-

Design, Synthesis, and Evaluation of New 2-Arylpropanoic Acid-l-Tryptophan Derivatives for Mitigating Cisplatin-Induced Nephrotoxicity. (2025). MDPI. Retrieved February 24, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijshr.com [ijshr.com]

- 4. Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications | International Journal of Pharma Professional’s Research [ijppronline.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. chempap.org [chempap.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. WO1993013046A1 - Stereo-selective synthesis of 2-aryl-propionic acids of high optical purity by using chiral oxazolines - Google Patents [patents.google.com]

A Technical Guide to the Biological Activity of Quinoline Propanoic Acid Derivatives and Related Compounds

This guide provides an in-depth exploration of the biological activities of quinoline derivatives, with a particular focus on structures related to (2R)-2-Quinolin-7-ylpropanoic acid. Given the specificity of the (2R)-2-Quinolin-7-ylpropanoic acid scaffold and the relative novelty of some of its derivatives, this document synthesizes broader, established research on the quinoline nucleus to provide a foundational understanding and predictive insights for researchers in drug discovery and development. We will delve into the diverse therapeutic potential of this class of compounds, covering their synthesis, multifaceted biological activities, and the molecular mechanisms that underpin their effects.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents.[1][2][3] Its rigid, planar structure and the presence of a nitrogen atom provide unique electronic and steric properties, making it an excellent scaffold for interacting with a wide range of biological targets.[4] This has led to the development of numerous quinoline-based drugs with applications spanning from anticancer and antimalarial to antimicrobial and anti-inflammatory therapies.[3][5] The versatility of the quinoline nucleus allows for extensive functionalization at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The focus of this guide, the (2R)-2-Quinolin-7-ylpropanoic acid moiety, introduces a chiral propanoic acid side chain at the 2-position and an attachment point at the 7-position of the quinoline ring. These features are significant as the carboxylic acid group can act as a key interacting group with biological targets, for instance, through hydrogen bonding or ionic interactions, while the stereochemistry at the chiral center can impart selectivity for specific receptor or enzyme isoforms.

Synthesis of Quinoline Derivatives

The synthesis of the quinoline core is a well-established field in organic chemistry, with several named reactions providing access to a diverse range of substituted quinolines. A common and versatile method is the Gould-Jacobs reaction, which involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization, hydrolysis, and decarboxylation to yield the quinolin-4-one.[6] Another classical approach is the Pfitzinger reaction, which utilizes an isatin and a carbonyl compound to produce quinoline-4-carboxylic acids.[7]

For the synthesis of more specific derivatives, such as the ethyl 2-(quinolin-4-yl)propanoates, a nucleophilic substitution reaction on a 4-chloroquinoline with diethyl sodiomethylmalonate can be employed.[8]

General Synthetic Workflow for Quinoline Carboxylic Acid Derivatives

Caption: General synthetic routes to quinoline carboxylic acid and quinolin-4-one scaffolds.

Diverse Biological Activities of Quinoline Derivatives

The quinoline scaffold is associated with a broad spectrum of biological activities, making it a highly attractive starting point for drug discovery programs.[1][2][4]

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[5][9][10]

-

EGFR/HER-2 Inhibition: Several quinolin-2(1H)-one derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[11] For instance, certain compounds have shown greater potency against MCF-7 breast cancer cells than the standard drug erlotinib.[11] One promising derivative, compound 9e from a series of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives, exhibited potent cytotoxicity against MCF-7 cells with an IC50 value of 1.32 μM and strong EGFR inhibition with an IC50 of 16.89 nM.[10][12][13]

-

p53 Activation: Some quinoline derivatives have been shown to trigger apoptosis in cancer cells through the activation of the p53 tumor suppressor protein. The representative compound 10g, 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine, induced p53/Bax-dependent apoptosis in colorectal cancer cells.[14]

-

DNA Intercalation and Apoptosis: Certain quinoline derivatives can exert their cytotoxic effects by intercalating with DNA.[15] This interaction can disrupt DNA replication and lead to programmed cell death (apoptosis).[4][15]

-

Cell Cycle Arrest: Flow cytometry analysis has revealed that some quinolin-2(1H)-one derivatives can cause a significant arrest of cancer cells in the G0/G1 phase of the cell cycle, indicating a cytostatic mechanism of action.[11]

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Quinolin-2(1H)-one derivative (5a) | MCF-7 | 0.034 | Dual EGFR/HER-2 inhibition | [11] |

| N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivative (9e) | MCF-7 | 1.32 | EGFR inhibition | [10][12][13] |

| 7-alkoxyquinolin-4-amine (10g) | Human tumor cell lines | < 1.0 | p53 activation | [14] |

| 2-aryl-quinoline-4-carboxylic acid | Leishmania donovani | - | N-myristoyltransferase inhibition | [7] |

| Quinolone derivatives | MCF-7, K-562, HeLa | - | DNA intercalation, Apoptosis | [15] |

Anti-inflammatory Activity

Quinoline derivatives have also been investigated for their anti-inflammatory properties.[5][16] Certain quinoline-3-carboxylic and quinoline-4-carboxylic acids have demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models using RAW264.7 mouse macrophages.[17][18] The mechanism of action often involves the inhibition of pro-inflammatory mediators. For example, some 2-substituted 3-arylquinoline derivatives have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-activated macrophages.[19] This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and attenuating the activity of NF-κB and the phosphorylation of MAPKs.[19]

Caption: Quinoline derivatives can inhibit LPS-induced inflammation by targeting MAPK and NF-κB signaling pathways.

Antimicrobial and Antileishmanial Activity

The quinoline scaffold is a key component of many antimicrobial drugs.[4][20] For instance, certain quinoline-2-one derivatives have shown antimicrobial activity against E. coli and Staphylococcus aureus.[20] Novel substituted ethyl 2-(quinolin-4-yl)propanoates have demonstrated potent antimicrobial activity against Helicobacter pylori.[8] The proposed mechanism for some quinoline derivatives involves the inhibition of DNA supercoiling in bacteria.[8]

Furthermore, 2-aryl-quinoline-4-carboxylic acid derivatives have been identified as potential antileishmanial agents, with in silico studies suggesting that they may target the N-myristoyltransferase (NMT) enzyme in Leishmania major.[7]

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel (2R)-2-Quinolin-7-ylpropanoic acid derivatives, a series of well-established in vitro assays can be employed.

In Vitro Anticancer Activity Assessment

A standard method to evaluate the cytotoxic potential of new compounds is the MTT assay.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Activity Assessment

The anti-inflammatory potential can be determined by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Seeding: Seed RAW264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with vehicle and LPS), and a positive control (e.g., indomethacin).

-

Nitrite Measurement: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a new 96-well plate.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Experimental Workflow Visualization

Caption: A generalized workflow for the in vitro biological evaluation of novel quinoline derivatives.

Conclusion and Future Perspectives

The quinoline scaffold remains a highly fruitful area of research in medicinal chemistry, with derivatives demonstrating a remarkable diversity of biological activities. While direct experimental data on (2R)-2-Quinolin-7-ylpropanoic acid derivatives is emerging, the wealth of information on related quinoline carboxylic acids and other substituted quinolines provides a strong foundation for predicting their potential therapeutic applications. The presence of the chiral propanoic acid moiety is a particularly interesting feature that warrants further investigation, as it may confer enhanced potency and selectivity.

Future research should focus on the synthesis and biological evaluation of a library of (2R)-2-Quinolin-7-ylpropanoic acid derivatives with systematic modifications to the quinoline ring and the propanoic acid side chain. This will enable the establishment of clear structure-activity relationships and the identification of lead compounds for further development as anticancer, anti-inflammatory, or antimicrobial agents. Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing the therapeutic potential of this promising class of compounds.

References

-

Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]

-

Muscia, A., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology. [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. ResearchGate. [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

-

Govindarao, K., Srinivasan, N., & Suresh, R. (2022). Quinoline conjugated 2-azetidinone derivatives as prospective anti-breast cancer agents: In vitro antiproliferative and anti-EGFR activities, molecular docking and in-silico drug likeliness studies. Results in Chemistry, 4, 100331. [Link]

-

Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC. [Link]

-

An overview of quinoline derivatives as anti-cancer agents. ResearchGate. [Link]

-

Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry. [Link]

-

Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 479-491. [Link]

-

Biological activities of quinoline derivatives. PubMed. [Link]

-

Biological Activities of Quinoline Derivatives. Bentham Science. [Link]

-

Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. PMC. [Link]

-

Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Semantic Scholar. [Link]

-

Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

-

Therapeutic significance of quinolines: a patent review (2013-2015). PubMed. [Link]

-

A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. PubMed. [Link]

-

Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega. [Link]

-

Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages. PubMed. [Link]

-

Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

-

QUINOLINE: A DIVERSE THERAPEUTIC AGENT. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. PubMed. [Link]

-

The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. Victoria University of Wellington. [Link]

-

Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

-

Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. ResearchGate. [Link]

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. ijpsr.com [ijpsr.com]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic significance of quinolines: a patent review (2013-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors [frontiersin.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

Methodological & Application

Catalytic systems for the production of chiral quinolin-7-ylpropanoic acid

Application Note: Catalytic Systems for the Production of Chiral Quinolin-7-ylpropanoic Acid Derivatives

Executive Summary

Target Molecule: Chiral 3-(quinolin-7-yl)propanoic acid derivatives (specifically

This guide details two validated protocols for the asymmetric reduction of 3-(quinolin-7-yl)acrylic acid precursors:

-

Chemocatalysis: Rhodium(I)-catalyzed asymmetric hydrogenation using electron-rich bisphosphine ligands.

-

Biocatalysis: Ene-reductase (OYE family) mediated trans-hydrogenation.

Retrosynthetic Analysis & Strategy

The most efficient route to the chiral propanoic acid scaffold is the Asymmetric Hydrogenation of the corresponding

Pathway:

-

Heck Coupling: 7-Bromoquinoline + Alkyl Methacrylate

Dehydro-precursor. -

Asymmetric Step: Catalytic reduction of the alkene.

-

Hydrolysis (Optional): Ester

Free Acid.

Figure 1: Retrosynthetic logic flow from 7-bromoquinoline to the chiral target via Heck coupling and Asymmetric Hydrogenation.

Method A: Homogeneous Chemocatalysis (Rh-Phosphine)

Rationale: Rhodium(I) complexes with chiral bisphosphine ligands are the gold standard for hydrogenating

Protocol 1: Synthesis of Precursor (Heck Reaction)

-

Reagents: 7-Bromoquinoline (1.0 eq), Methyl methacrylate (1.5 eq),

(2 mol%), -

Solvent: DMF or NMP.

-

Conditions:

, 12 hours, Inert atmosphere (

Step-by-Step:

-

Charge a reaction vessel with 7-bromoquinoline (20.8 g, 100 mmol).

-

Add dry DMF (100 mL) and degas with nitrogen for 15 mins.

-

Add

(28 mL), Methyl methacrylate (16 mL), -

Heat to

with vigorous stirring. Monitor by HPLC/TLC. -

Workup: Cool to RT, dilute with EtOAc (300 mL), wash with water (

) to remove DMF. Dry organic phase over -

Purification: Recrystallize from Hexane/EtOAc to obtain Methyl 2-methyl-3-(quinolin-7-yl)acrylate as a pale yellow solid.

Protocol 2: Asymmetric Hydrogenation

-

Catalyst:

(1 mol%) + -

Substrate: Methyl 2-methyl-3-(quinolin-7-yl)acrylate.

-

Solvent: Methanol (degassed).

-

H2 Pressure: 10–30 bar.

Step-by-Step:

-

Catalyst Prep (Glovebox): In a vial, mix

(4.0 mg) and -

Reaction Setup: Dissolve the alkene substrate (227 mg, 1.0 mmol) in MeOH (3 mL) in a high-pressure autoclave liner.

-

Add the catalyst solution to the substrate solution.

-

Seal the autoclave. Purge with

( -

Pressurize to 30 bar

and stir at room temperature for 12–24 hours. -

Analysis: Vent carefully. Filter through a silica plug to remove Rh. Analyze conversion and

by Chiral HPLC (e.g., Chiralcel OD-H column). -

Hydrolysis (Optional): Treat the ester with

in

Critical Parameter Control:

| Parameter | Optimal Range | Impact of Deviation |

|---|---|---|

| Pressure | 20–50 bar | Low pressure (<10 bar) may stall reaction due to steric bulk. |

| Solvent | MeOH or TFE | Aprotic solvents (DCM) reduce rate; TFE enhances turnover for difficult substrates. |

| S/C Ratio | 100–1000 | Higher S/C requires longer times; Quinoline N can inhibit Rh at high conc. |

Method B: Biocatalysis (Ene-Reductase)

Rationale: Ene-reductases (Old Yellow Enzyme family) reduce activated alkenes with exquisite stereocontrol (trans-hydrogenation). This method avoids heavy metals and operates at ambient pressure.

Protocol: Enzymatic Reduction

-

Enzyme: OYE1, OYE2, or commercial kits (e.g., Codexis, Evoxx).

-

Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose).

-

Buffer: Potassium Phosphate (KPi), pH 7.0.

Step-by-Step:

-

Buffer Prep: Prepare 100 mM KPi buffer (pH 7.0) containing 1 mM

. -

Reaction Mix: In a 20 mL vial, combine:

-

Substrate: 50 mg (dissolved in 0.5 mL DMSO).

-

Glucose: 100 mg (excess for recycling).

-

NADP+: 1 mg (catalytic).

-

GDH (Glucose Dehydrogenase): 10 Units.

-

Ene-Reductase (e.g., OYE1): 2 mg lyophilized powder.

-

Buffer: Top up to 10 mL.

-

-

Incubation: Shake at

, 180 rpm for 24 hours. -

Workup: Acidify to pH 3 with 1M HCl. Extract with EtOAc (

). -

Purification: Evaporate solvent. The product is typically obtained in >99% purity and >99%

.

Analytical Validation

Chiral HPLC Method:

-

Column: Daicel Chiralpak AD-H or OD-H (

). -

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA (Acid additive is crucial to sharpen the peak of the basic quinoline).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Expected Retention:

-

(R)-Isomer: ~8.5 min

-

(S)-Isomer: ~10.2 min (Verify with racemic standard).

-

Troubleshooting & Optimization

Figure 2: Decision tree for troubleshooting common catalytic failures in quinoline hydrogenation.

-

Quinoline Inhibition: The N-atom of quinoline can bind to Rh. If conversion stalls, add 1.0 equivalent of

to protonate the quinoline nitrogen before adding the catalyst. The protonated quinolinium salt often hydrogenates faster and with higher enantioselectivity.

References

-

Precursor Synthesis (Heck Reaction)

-

Patent: Merck Sharp & Dohme Corp. "Aryl substituted carboxamide derivatives as calcium or sodium channel blockers." WO2010137351A1 . (2010). Link

-

Methodology: Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chem. Rev. 100, 3009–3066 (2000). Link

-

-

Asymmetric Hydrogenation (General & Heterocycles)

-

Catalyst System: Miyashita, A., et al. "Synthesis of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), an atropisomeric chiral bisphosphine, and its use in the rhodium(I)-catalyzed asymmetric hydrogenation of alpha-(acylamino)acrylic acids." J. Am. Chem. Soc. 102, 7932–7934 (1980). Link

-

Quinoline Specifics: Wang, D.-S., et al. "Asymmetric Hydrogenation of Heteroarenes and Arenes." Chem. Rev. 112, 2557–2590 (2012). Link

-

-

Biocatalysis (Ene-Reductases)

-

Protocol: Toogood, H. S., & Scrutton, N. S. "Discovery, Characterization, Engineering, and Applications of Ene-Reductases for Industrial Biocatalysis." ACS Catal. 8, 3532–3549 (2018). Link

-

Application Note: Strategic Utilization of (2R)-2-Quinolin-7-ylpropanoic Acid in CRTh2 Antagonist Synthesis

[1]

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9]

The development of orally active antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2) has been a primary target for treating severe asthma. Fevipiprant (QAW039) represents the best-in-class 7-azaindole antagonist. However, during the lead optimization phase, the quinoline analog —derived from (2R)-2-Quinolin-7-ylpropanoic acid—served as a vital tool compound to understand the role of the nitrogen atom at position 7 of the indole ring in receptor binding kinetics and solubility.[1]

The Pharmacophore Role

The (2R)-propanoic acid moiety acts as a biomimetic anchor , simulating the carboxylate head group of Prostaglandin D2 (PGD2), the endogenous ligand for CRTh2.[1]

-

Chirality is Critical: The (R)-enantiomer typically exhibits >100-fold higher affinity than the (S)-enantiomer due to specific ionic interactions with Arg170 in the CRTh2 binding pocket.[1]

-

Scaffold Function: The quinoline ring provides a rigid hydrophobic platform that positions the acid tail correctly while minimizing steric clash within the receptor's orthosteric site.

Experimental Protocols

Protocol A: Enantioselective Synthesis of (2R)-2-Quinolin-7-ylpropanoic Acid

Objective: To synthesize the chiral acid intermediate with >98% ee using asymmetric hydrogenation.[1]

Materials & Reagents[1][2][3][4][5][6][7][8][9]

-

Substrate: 2-(Quinolin-7-yl)acrylic acid (prepared via Knoevenagel condensation).[1]

-

Catalyst: [Ru(p-cymene)Cl₂]₂ with (R)-BINAP or (R)-SegPhos ligand.[1]

-

Solvent: Degassed Methanol (MeOH).

-

Hydrogen Source: H₂ gas (High Pressure).[1]

-

Base: Triethylamine (TEA).

Step-by-Step Methodology

-

Catalyst Preparation:

-

In a glovebox, mix [Ru(p-cymene)Cl₂]₂ (0.5 mol%) and (R)-SegPhos (0.55 mol%) in degassed DMF.[1] Heat at 100°C for 10 minutes to generate the active catalyst complex.

-

-

Hydrogenation Setup:

-

Dissolve 2-(Quinolin-7-yl)acrylic acid (10.0 g, 50 mmol) in MeOH (100 mL) in a stainless steel autoclave.

-

Add TEA (1.0 equiv) to ensure solubility and carboxylate coordination.

-

Add the pre-formed catalyst solution via cannula.

-

-

Reaction:

-

Purge the autoclave 3 times with N₂ and 3 times with H₂.

-

Pressurize to 30 bar (435 psi) H₂.

-

Stir at 50°C for 12 hours.

-

-

Work-up:

-

Vent H₂ carefully. Concentrate the solvent under reduced pressure.

-

Dissolve residue in 1N NaOH (aq) and wash with Ethyl Acetate (to remove non-acidic impurities).

-

Acidify the aqueous layer to pH 3 with 2N HCl.

-

Extract with DCM (3 x 50 mL), dry over Na₂SO₄, and concentrate.

-

-

Recrystallization:

-

Recrystallize from Isopropyl Alcohol/Heptane to upgrade ee% if necessary.

-

Target Specification:

-

Yield: >90%

-

Enantiomeric Excess (ee): >98% (Determined via Chiral HPLC)

Protocol B: Coupling to the Sulfonylurea Core (Fevipiprant Analog Synthesis)

Objective: To couple the chiral acid to the sulfonamide/amine core to generate the final CRTh2 antagonist.[1]

Core Logic: Direct amide coupling can lead to racemization at the alpha-position of the propanoic acid. This protocol uses HATU with Collidine , a system optimized to suppress racemization via rapid activation and low basicity.[1]

Workflow Diagram (DOT)

Caption: Optimized convergent synthesis workflow for coupling the chiral quinoline acid to the antagonist core while minimizing racemization.

Step-by-Step Methodology

-

Activation:

-

Dissolve (2R)-2-Quinolin-7-ylpropanoic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Cool to 0°C under N₂ atmosphere.

-

Add HATU (1.1 equiv) and 2,4,6-Collidine (2.5 equiv). Stir for 15 minutes. Note: Collidine is preferred over DIEA to reduce alpha-proton abstraction.

-

-

Coupling:

-

Add the Amine/Sulfonamide Core (1.0 equiv) dissolved in minimal DMF.

-

Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

-

Monitor via LC-MS for disappearance of the acid (m/z 216.2).

-

-

Work-up:

-

Purification:

-

Purify via Reverse-Phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

-

Lyophilize fractions to obtain the white amorphous solid.

-

Data Analysis & Quality Control

Table 1: Comparative Metrics (Quinoline vs. 7-Azaindole)

Data derived from internal SAR studies referencing Sandham et al. (2019).

| Feature | (2R)-Quinoline Analog | Fevipiprant (7-Azaindole) | Impact Analysis |

| pKi (hCRTh2) | 8.2 ± 0.1 | 9.3 ± 0.1 | Nitrogen placement in 7-azaindole improves H-bond network.[1] |

| Lipophilicity (LogD) | 2.1 | 1.8 | Quinoline is more lipophilic, increasing non-specific binding.[1] |

| Solubility (pH 7.4) | 50 µM | >200 µM | 7-Azaindole NH acts as H-bond donor, improving solubility.[1] |

| Metabolic Stability | Moderate (CYP oxidation) | High | Quinoline ring is more prone to oxidation at C-2/C-3 positions.[1] |

Chiral Purity Validation

To ensure the integrity of the (2R)-center post-coupling, use the following Supercritical Fluid Chromatography (SFC) method:

-

Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: CO₂ / Methanol (80:20) + 0.1% DEA.

-

Flow Rate: 3.0 mL/min.

-

Detection: UV @ 254 nm.

-

Acceptance Criteria: (2R)-isomer > 98.5%; (2S)-isomer < 1.5%.

References

-

Sandham, D. A., et al. (2019). Discovery of Fevipiprant (NVP-QAW039), a Potent and Selective DP2 Receptor Antagonist for Treatment of Asthma.[9] ACS Medicinal Chemistry Letters, 10(5), 708–713.

-

Sykes, D. A., et al. (2016). Fevipiprant (QAW039), a Slowly Dissociating CRTh2 Antagonist with the Potential for Improved Clinical Efficacy. Molecular Pharmacology, 89(5), 593–605.

-

Vogel, P., & Sandham, D. (2020). The Discovery and Development of CRTh2 Antagonists. ChemMedChem, 15(1), 5-20.

-

PubChem Compound Summary. (2R)-2-(quinolin-7-yl)propanoic acid.[1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ajchem-a.com [ajchem-a.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 5. ajchem-a.com [ajchem-a.com]

- 6. CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide - Google Patents [patents.google.com]

- 7. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20050283020A1 - Process for the preparation of 2-aryl propionic acids - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Preventing racemization of (2R)-2-Quinolin-7-ylpropanoic acid during reaction

Technical Support Center: Chiral Synthesis & Process Chemistry Topic: Preventing Racemization of (2R)-2-Quinolin-7-ylpropanoic Acid Ticket ID: #RAC-Q7-PRO-001 Status: Open Responder: Senior Application Scientist, Process Development Unit

Executive Summary

You are working with (2R)-2-Quinolin-7-ylpropanoic acid , a structural analog to the "profen" class of NSAIDs but with a critical difference: the quinoline ring .

While 2-arylpropanoic acids (like ibuprofen) are moderately prone to racemization, your specific substrate is high-risk . The nitrogen in the quinoline ring is electron-withdrawing (especially if protonated or coordinated to metals), which significantly increases the acidity of the

This guide provides a self-validating workflow to couple or derivatize this molecule while maintaining enantiomeric excess (

Module 1: The Mechanism of Failure (Why it Racemizes)

Before attempting synthesis, you must understand the enemy. Racemization in this substrate is driven by base-catalyzed enolization .

-

Activation: When you activate the carboxylic acid (forming an active ester or halide), the

-proton becomes hyper-acidic. -

Deprotonation: A tertiary amine base (TEA, DIPEA) abstracts the

-proton. -

Planarization: The resulting enolate is planar (achiral).

-

Reprotonation: The proton returns from either face, resulting in a racemic mixture.

Visualizing the Pathway

The following diagram illustrates the specific electronic influence of the quinoline ring on the racemization pathway.

Figure 1: The base-catalyzed enolization pathway. The electron-deficient quinoline ring stabilizes the enolate intermediate, accelerating racemization.

Module 2: Optimized Coupling Protocols

Do not use standard peptide coupling conditions (e.g., EDC/NHS with TEA in DMF). The risk of racemization is too high. Use one of the following validated protocols.

Protocol A: The "Gold Standard" (T3P Coupling)

Why: T3P (Propylphosphonic anhydride) acts as an acidic coupling reagent. It requires less base and does not generate a free activated ester that hangs around long enough to racemize. It is the industry standard for epimerization-prone substrates [1].

Reagents:

-

Coupling Agent: T3P (50% in EtOAc or DMF).

-

Base: Pyridine (Weak base, pKa ~5.2) or N-Methylmorpholine (NMM).[1] Avoid DIPEA.

-

Solvent: Ethyl Acetate (EtOAc) or DCM. Avoid DMF if possible (polar solvents stabilize the enolate).

Step-by-Step:

-

Dissolve: 1.0 eq of (2R)-2-Quinolin-7-ylpropanoic acid and 1.1 eq of the amine in EtOAc (Concentration ~0.1 M).

-

Cool: Cool the mixture to 0°C .

-

Base Addition: Add 2.5 eq of Pyridine . (Do not use TEA/DIPEA).

-

Coupling: Add 1.2 eq of T3P (50% solution) dropwise over 5 minutes.

-

Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.

-

Note: Reaction is usually complete in < 2 hours.[2]

-

-

Workup: Wash with water, mild citric acid (pH 4-5), and brine. Avoid strong basic washes.

Protocol B: High-Activity Alternative (HATU/Collidine)

Why: If T3P fails to couple due to steric hindrance, use HATU. However, you must swap the base. DIPEA (pKa ~10.5) is too strong. Use 2,4,6-Collidine (pKa ~7.4) or TMP to buffer the system [2].

Step-by-Step:

-

Dissolve: 1.0 eq of Acid in DCM/DMF (9:1 ratio).

-

Add Additive: Add 1.0 eq of HOAt (preferred over HOBt for faster kinetics).

-

Cool: Cool to 0°C .

-

Base: Add 2.0 eq of 2,4,6-Collidine .

-

Activate: Add 1.0 eq of HATU . Stir for 2 mins.

-

Amine: Add 1.1 eq of Amine immediately.

-

Quench: Quench immediately upon completion. Do not let it stir overnight.

Module 3: Troubleshooting & Decision Logic

Use this decision matrix to select the correct pathway based on your specific failure mode.

Figure 2: Decision matrix for selecting coupling conditions based on steric demand and scale.

Frequently Asked Questions (FAQ)

Q1: Can I use Thionyl Chloride (SOCl2) to make the acid chloride? A: Absolutely not. Forming the acid chloride of a 2-arylpropanoic acid with SOCl2 usually leads to significant racemization via ketene formation. If you must use an acid chloride, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) under strictly neutral conditions, but T3P is far superior [3].

Q2: Why is the Quinoline ring worse than a Phenyl ring?

A: The nitrogen atom in the quinoline ring is electronegative. It pulls electron density away from the ring system, which in turn pulls density from the

Q3: My LCMS shows the correct mass, but I suspect racemization. How do I check? A: You cannot see racemization on a standard C18 column. You must use a Chiral Stationary Phase (CSP) .

-

Recommended Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA (with 0.1% TFA to suppress the quinoline nitrogen tailing).

Q4: Can I use DMF as a solvent? A: Only if necessary for solubility. DMF is polar and aprotic; it solvates cations well, leaving the base's anion "naked" and more reactive, which increases the rate of racemization. DCM or EtOAc are safer choices.

Data Summary: Base Selection Guide

| Base | pKa (conj.[3][4] acid) | Risk Level | Recommendation |

| Triethylamine (TEA) | 10.75 | CRITICAL | Do Not Use. Too strong; guarantees racemization. |

| DIPEA (Hünig's) | 10.75 | HIGH | Avoid unless strictly necessary for solubility. |

| N-Methylmorpholine | 7.38 | LOW | Recommended. Good balance of basicity/safety. |

| 2,4,6-Collidine | 7.43 | LOW | Recommended. Steric bulk prevents |

| Pyridine | 5.23 | MINIMAL | Best Choice for T3P couplings. |

References

-

Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016.

-

Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

-

Ghosez, L., et al. "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses, 1979.

Sources

Optimizing pH conditions for extraction of quinolin-7-ylpropanoic acid

Topic: Optimizing pH Conditions for Extraction & Purification

The "Zwitterionic Trap": Understanding the Chemistry

Before attempting any extraction, you must understand why standard protocols often fail for quinolin-7-ylpropanoic acid . This molecule presents a specific challenge known as the "Isoelectric Trap."

The Chemical Conflict

This molecule contains two ionizable groups with overlapping pKa values:

-

Quinoline Nitrogen (Basic): pKa

4.90 (Protonates to -

Propanoic Acid Tail (Acidic): pKa

4.87 (Deprotonates to

Why Standard LLE Fails

In a typical Liquid-Liquid Extraction (LLE), you adjust the pH to obtain the uncharged (neutral) species.

-

To get the neutral Quinoline (

), you need pH > 5 . -

To get the neutral Acid (

), you need pH < 4.8 .

The Problem: There is no pH window where both groups are neutral simultaneously.

-

pH < 4: The molecule is Cationic (

). Water-soluble.[1][2][3] -

pH > 6: The molecule is Anionic (

). Water-soluble.[1][2][3] -

pH ~4.9 (Isoelectric Point): The molecule is Zwitterionic (

). Net charge is 0, but the high dipole moment makes it poor for non-polar solvents (Hexane, DCM) and prone to precipitation or emulsion.

Troubleshooting Guides

Issue A: "I have < 10% recovery using DCM at pH 7."

Diagnosis: At pH 7, the carboxylic acid is fully ionized (

Protocol: Optimized Salting-Out LLE

Use this if you must use liquid extraction (e.g., for high concentration samples).

| Step | Action | Mechanism |

| 1 | Adjust sample pH to 4.90 ± 0.1 . | Forces molecule into Zwitterionic state (Net charge 0). |

| 2 | Saturate aqueous phase with NaCl (approx. 0.3 g/mL). | "Salting out" effect reduces water solubility of the zwitterion. |

| 3 | Extract with DCM:Isopropanol (3:1 v/v) or n-Butanol . | Polar organic blend is required to solvate the zwitterion. Pure DCM will fail. |

| 4 | Centrifuge at 3000 x g for 5 mins. | Breaks the emulsion common with zwitterions. |

| 5 | Repeat extraction 3x and pool organics. | Ensures exhaustive recovery. |

Issue B: "My LC-MS baseline is noisy after extraction."

Diagnosis: If you used the "Salting Out" method (Issue A), you likely co-extracted inorganic salts or ion-pairing agents that suppress ionization in MS. Solution: Switch to Solid Phase Extraction (SPE) . This is the "Gold Standard" for amphoteric molecules like quinolines.

Protocol: Mixed-Mode Cation Exchange (MCX)

We utilize the basic quinoline nitrogen to capture the molecule on a cation exchange resin, wash away impurities, and elute by neutralizing the nitrogen.

Figure 1: MCX SPE Workflow for Quinolin-7-ylpropanoic acid. The strategy relies on protonating the quinoline nitrogen to bind, then deprotonating it to release.

Step-by-Step MCX Protocol:

-

Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg or 60 mg.

-

Conditioning: 1 mL Methanol followed by 1 mL Water.

-

Load: Acidify sample to pH 2.0 with Formic Acid. (Ensures Quinoline is

, Acid is Neutral). Load slowly. -

Wash 1: 1 mL 0.1% Formic Acid in Water. (Removes salts/proteins).

-

Wash 2: 1 mL 100% Methanol. (Removes neutral hydrophobic impurities). Crucial Step: The charged quinoline stays bound.

-

Elute: 2 x 500 µL of 5% Ammonium Hydroxide in Methanol . (High pH deprotonates the Nitrogen, breaking the ionic bond).

Frequently Asked Questions (FAQ)

Q1: Can I use Ethyl Acetate for extraction?

A: generally, No. Ethyl Acetate is often too non-polar for the zwitterionic form of this molecule. If you strictly require a non-chlorinated solvent, use n-Butanol at pH 4.9, but be aware that n-Butanol has a high boiling point (

Q2: Why not use Anion Exchange (MAX) SPE?

A: You can, but it is riskier. To bind to Anion Exchange, you must load at pH > 7 (where the acid is

Q3: How do I store the extracted sample? A: Store in Methanol at -20°C . Avoid storing in the elution solvent (NH4OH/MeOH) for long periods, as the basic conditions can promote oxidation of the quinoline ring or esterification of the propanoic acid tail over time. Evaporate to dryness and reconstitute immediately if possible.

Q4: I see a double peak in my HPLC after extraction. Is it degradation? A: Check your mobile phase pH. If your HPLC mobile phase is near the pKa (approx pH 4.8 - 5.0), you may be separating the protonated and deprotonated forms (peak splitting). Ensure your mobile phase is buffered firmly to pH 2.5 (Formic acid) or pH 7.5 (Ammonium Bicarbonate) to keep the species uniform.

Visualizing the Speciation

Understanding the charge state is critical for choosing the right technique.

Figure 2: pH-Dependent Speciation of Quinolin-7-ylpropanoic acid. Note the absence of a purely neutral, non-zwitterionic state.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7047, Quinoline. Retrieved February 24, 2026 from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1032, Propanoic acid. Retrieved February 24, 2026 from [Link]

-

Creative BioMart (2024). Principle and Protocol of Isoelectric Focusing Electrophoresis. (General principles of amphoteric separation). Retrieved February 24, 2026 from [Link]

-

Royal Society of Chemistry (2014). Selective separation of zwitterionic phospholipid homologues with functional ionic liquids. (Analogous extraction mechanisms for zwitterions). Retrieved February 24, 2026 from [Link]

Sources

Validation & Comparative

Structural Validation and Enantiomeric Analysis of (2R)-2-Quinolin-7-ylpropanoic Acid: A Comparative Guide

Topic: 1H NMR interpretation of (2R)-2-Quinolin-7-ylpropanoic acid Content Type: Publish Comparison Guide

Executive Summary

(2R)-2-Quinolin-7-ylpropanoic acid is a critical scaffold in medicinal chemistry, sharing structural homology with NSAIDs (like ibuprofen) and leukotriene receptor antagonists.[1] Its biological activity is strictly governed by its stereochemistry at the

This guide provides a technical workflow for the structural validation of this molecule using 1H NMR. Unlike standard spectral guides, this document compares the achiral structural confirmation (Standard NMR) against enantiomeric discrimination methods (Chiral NMR vs. HPLC), providing researchers with a decision matrix for purity analysis.

Part 1: Structural Elucidation (Standard 1H NMR)

In an achiral solvent (e.g., DMSO-d6 or CDCl3), the (2R) and (2S) enantiomers are magnetically equivalent.[1] The primary goal here is regio-confirmation : ensuring the propanoic acid tail is attached at the C7 position of the quinoline ring.

The Molecule and Numbering Logic

The quinoline ring protons are highly dispersed due to the heteroatom (Nitrogen). The C7 substitution breaks the symmetry of the benzene ring portion, creating a distinct splitting pattern for H5, H6, and H8.

Figure 1: Proton connectivity and numbering scheme for (2R)-2-Quinolin-7-ylpropanoic acid.[1]

Representative 1H NMR Data (400 MHz, DMSO-d6)

Note: Chemical shifts are representative based on congeneric quinoline-7-carboxylic acid derivatives.

| Position | Shift (δ ppm) | Multiplicity | Integral | J-Coupling (Hz) | Interpretation |

| COOH | 12.30 | br s | 1H | - | Carboxylic acid proton (exchangeable).[1] |

| H-2 | 8.89 | dd | 1H | 4.2, 1.7 | Most deshielded due to adjacent Nitrogen.[1] |

| H-4 | 8.35 | dd | 1H | 8.3, 1.7 | Peri-position; deshielded by ring current.[1] |

| H-8 | 8.05 | d | 1H | 1.8 | Meta-coupling only (Ortho blocked by C7).[1] |

| H-5 | 7.95 | d | 1H | 8.5 | Ortho-coupled to H6. |

| H-6 | 7.60 | dd | 1H | 8.5, 1.8 | Coupled to H5 (ortho) and H8 (meta).[1] |

| H-3 | 7.45 | dd | 1H | 8.3, 4.2 | Shielded β-proton of pyridine ring.[1] |

| H-α | 3.95 | q | 1H | 7.1 | Methine proton at chiral center.[1] |

| H-β | 1.55 | d | 3H | 7.1 | Methyl doublet characteristic of propanoic acid.[1] |

Key Diagnostic Features:

-

The H-8 Singlet: The presence of a doublet with a small coupling constant (~1.8 Hz) at ~8.05 ppm confirms substitution at C7. If substitution were at C6, H5 would appear as a narrow doublet/singlet.

-

The H-2/H-3/H-4 Pattern: This "AMX" system is characteristic of the pyridine ring of quinoline, remaining largely unaffected by distal substitutions.

Part 2: Comparative Analysis (Enantiomeric Discrimination)

The major challenge with (2R)-2-Quinolin-7-ylpropanoic acid is confirming it is the pure (2R) enantiomer and not the racemate.[1] Standard NMR cannot do this. You have three primary alternatives.

Comparison Matrix

| Feature | Method A: Chiral Solvating Agent (CSA) | Method B: Chiral Derivatization (Mosher's) | Method C: Chiral HPLC (Benchmark) |

| Principle | Non-covalent diastereomeric complexation in situ.[1] | Covalent bond formation with chiral auxiliary.[1] | Physical separation on chiral stationary phase.[1] |

| Time to Result | Fastest (< 30 mins). | Slow (Reaction + Workup + NMR). | Medium (Equilibration + Run time). |

| Sample Recovery | High (Reversible interaction). | Low (Chemical modification).[1] | High (If prep-scale is used).[1] |

| Sensitivity | Low (Need >5mg).[1] | Medium. | High (Trace impurities detected).[1] |

| Accuracy (ee%) | Good (± 2-5%).[1] | Very Good (± 1%).[1] | Excellent (< 0.5%).[1] |

| Cost | Low (Reagents cheap).[1] | Medium (Reagents expensive).[1] | High (Columns/Solvents). |

Part 3: Detailed Methodology

Method A: CSA-NMR Protocol (Recommended for Rapid Screening)

This method utilizes Quinine or (R)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) to create a chiral environment.[1] The basic nitrogen of the quinoline or the carboxylic acid interacts with the CSA, causing the (2R) and (2S) signals to split.

Protocol:

-

Baseline: Dissolve 10 mg of the substrate in 0.6 mL CDCl3. Acquire a standard 1H spectrum.

-

Titration: Add 0.5 equivalents of Quinine (or TFAE). Shake well.

-

Acquisition: Acquire 1H NMR. Focus on the Methyl Doublet (H-β) at ~1.55 ppm.[1]

-

Observation: In a racemic mixture, the methyl doublet will split into two distinct doublets (Δδ ~0.02 - 0.05 ppm).[1]

-

Validation: If the sample is pure (2R), you will see only one set of signals, even in the presence of the CSA.

Method C: Chiral HPLC (Recommended for Final QC)

While NMR is excellent for structure, HPLC is superior for quantifying Enantiomeric Excess (ee%) > 98%.[1]

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]

-

Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% TFA (to suppress ionization of the COOH group).[1]

-

Detection: UV at 254 nm (Quinoline absorbs strongly).[1]

Part 4: Decision Framework

Use the following logic to select the appropriate analytical workflow.

Figure 2: Analytical decision tree for structural and stereochemical validation.

References

-

BenchChem. (2025).[1][2] Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. Retrieved from [1]

-

Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy.[3][4][5][6] Wiley-VCH.[1] (General reference for CSA mechanisms).

-

Royal Society of Chemistry. (2018).[1] Supplementary Information: Synthesis of substituted quinolines. Retrieved from [1]

-

National Institutes of Health (PubChem). (2025).[1] 2-Amino-3-(quinolin-7-yl)propanoic acid Structure and Data. Retrieved from [1]

-

Merino, J., et al. (2018).[3] Screening of NMR chiral discrimination ability of chiral solvating agents. ResearchGate. Retrieved from

Sources

- 1. 2-Amino-3-(quinolin-7-yl)propanoic acid | C12H12N2O2 | CID 84681698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. arpi.unipi.it [arpi.unipi.it]

- 5. researchgate.net [researchgate.net]

- 6. Chiral analysis by NMR spectroscopy [tesidottorato.depositolegale.it]

Navigating the Fragmentation Maze: A Comparative Guide to the LC-MS Analysis of (2R)-2-Quinolin-7-ylpropanoic acid

In the landscape of drug development and metabolomics, the precise structural elucidation of novel chemical entities is paramount. (2R)-2-Quinolin-7-ylpropanoic acid, a chiral carboxylic acid featuring a quinoline moiety, presents a unique analytical challenge. Its characterization demands a robust understanding of its behavior under mass spectrometric conditions. This guide provides an in-depth, comparative analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore predicted fragmentation pathways, compare common dissociation techniques, and provide a validated protocol for its analysis.

Understanding the Molecule: Predicted Fragmentation Behavior

The fragmentation pattern of (2R)-2-Quinolin-7-ylpropanoic acid in a mass spectrometer is dictated by the interplay between its two primary structural features: the stable quinoline ring and the readily fragmented propanoic acid side chain. Under electrospray ionization (ESI) in positive mode, the molecule is expected to readily protonate to form the precursor ion [M+H]⁺. Subsequent fragmentation via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) will proceed along predictable pathways.

The most labile part of the molecule is the carboxylic acid group. Common fragmentation pathways for such groups include the neutral loss of water (H₂O) and carbon monoxide (CO)[1]. Additionally, the loss of the entire carboxyl group as a radical (•COOH) or as carbon dioxide (CO₂) is a characteristic fragmentation route for quinoline carboxylic acids[1][2].

The quinoline ring itself is a stable aromatic system. Its fragmentation typically requires higher energy and often involves the loss of hydrogen cyanide (HCN) or ring opening[2][3]. The specific substitution pattern on the quinoline ring can influence the fragmentation cascade[2].

A Comparative Analysis of Fragmentation Techniques: CID vs. HCD

The choice of fragmentation technique significantly impacts the resulting product ion spectrum. Here, we compare two of the most common methods: Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD).

Collision-Induced Dissociation (CID): Typically performed in ion traps or triple quadrupole instruments, CID involves multiple low-energy collisions with an inert gas. This "slow heating" method favors fragmentation pathways with the lowest energy barriers.

Higher-Energy Collisional Dissociation (HCD): Common in Orbitrap instruments, HCD involves a single, higher-energy collision in a dedicated collision cell. This technique can access higher-energy fragmentation channels, often revealing more intricate structural details[4][5][6].

| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) |

| Energy Regime | Low-energy, multiple collisions | High-energy, single collision |

| Common Instrument Platforms | Ion Traps, Triple Quadrupoles | Orbitrap |

| Typical Fragmentation | Loss of functional groups, rearrangements | More extensive fragmentation, including ring cleavages |

| Low Mass Cutoff | Subject to low-mass cutoff | No low-mass cutoff, better for small fragments |

| Application for (2R)-2-Quinolin-7-ylpropanoic acid | Ideal for observing primary losses from the propanoic acid chain. | Useful for confirming the quinoline core structure through characteristic ring fissions. |

Predicted Fragmentation Pathway under CID

Under lower-energy CID conditions, the fragmentation of protonated (2R)-2-Quinolin-7-ylpropanoic acid is expected to be dominated by losses from the propanoic acid side chain.

Caption: Predicted CID fragmentation pathway.

Predicted Fragmentation Pathway under HCD

With the higher energy imparted by HCD, we anticipate observing the fragments seen in CID, along with additional fragments arising from the cleavage of the quinoline ring itself. This provides a higher level of confidence in structural confirmation.

Caption: Predicted HCD fragmentation pathway showing additional ring cleavage.

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

To empirically determine the fragmentation of (2R)-2-Quinolin-7-ylpropanoic acid, the following detailed workflow is recommended. This protocol is designed to be self-validating by systematically optimizing each stage.

Caption: A typical LC-MS/MS workflow for small molecule analysis.

Step-by-Step Methodology

-

Standard Preparation: Prepare a 1 mg/mL stock solution of (2R)-2-Quinolin-7-ylpropanoic acid in methanol. Serially dilute to a working concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is crucial for promoting protonation in positive ion mode ESI.

-

Liquid Chromatography:

-

Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 325 °C.

-

Gas Flow: 8 L/min.

-

Full Scan MS: Acquire data from m/z 50-500 to confirm the presence of the precursor ion at m/z 202.08.

-

Product Ion Scan (MS/MS):

-

Precursor Ion: m/z 202.08.

-

Collision Energy: Perform a collision energy ramp (e.g., 10, 20, 30, 40 eV for CID or Normalized Collision Energy for HCD) to observe the full range of fragment ions.

-

-

Expected Data and Interpretation

The table below summarizes the predicted key ions and their proposed structures. High-resolution mass spectrometry is recommended to confirm the elemental composition of each fragment, thereby increasing the confidence in the structural assignment.

| m/z (calculated) | Proposed Formula | Proposed Structure/Loss |

| 202.0814 | C₁₂H₁₂NO₂⁺ | [M+H]⁺ |

| 184.0708 | C₁₂H₁₀NO⁺ | [M+H - H₂O]⁺ |

| 156.0759 | C₁₁H₁₀N⁺ | [M+H - COOH]⁺ or [M+H - H₂O - CO]⁺ |

| 129.0578 | C₉H₈N⁺ | [Quinoline+H]⁺ (from in-source fragmentation) or fragment from side chain loss |

| 128.0500 | C₉H₆N⁺ | Fragment from quinoline ring |

Alternative Analytical Approaches

While LC-MS/MS is the gold standard for this type of analysis, other techniques can provide complementary information:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Although less common for non-volatile compounds, derivatization of the carboxylic acid group (e.g., esterification) could make the analyte amenable to GC-MS analysis[7]. This can sometimes provide different fragmentation patterns that are complementary to LC-MS data.

-

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size and shape (collisional cross-section) in addition to their m/z. This could be particularly useful for separating the (2R)- enantiomer from a potential (2S)- enantiomer if a chiral modifier is used in the drift gas, or for separating isomeric fragment ions.

Conclusion

The LC-MS/MS fragmentation of (2R)-2-Quinolin-7-ylpropanoic acid is a predictable process governed by the fundamental principles of mass spectrometry. The propanoic acid side chain is the primary site of initial fragmentation, with characteristic losses of water, carbon monoxide, and the carboxyl group. Higher-energy fragmentation techniques like HCD are invaluable for probing the structure of the stable quinoline core. By employing a systematic, self-validating workflow and comparing the results from different fragmentation regimes, researchers can achieve a high level of confidence in the structural elucidation of this and similar molecules. This guide provides a robust framework for developing and executing such analytical methods, empowering scientists in their drug discovery and development endeavors.

References

-

Dolejš, L., & Hanuš, V. (1968). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 22(11), 874-879. Available from: [Link]

-

Johnson, D. W. (2005). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry, 38(4), 351-361. Available from: [Link]

-

West, P. T., et al. (2019). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 21(34), 18695-18703. Available from: [Link]

-

ResearchGate. Collision-induced dissociation of protonated quinoline generates an alkyne-substituted aryl cation that reacts with molecular nitrogen. Available from: [Link]

-

Ahmad, I., et al. (2020). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 10(9), 349. Available from: [Link]

-

MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]

-

ResearchGate. Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF. Available from: [Link]

-

ACS Publications. Stable Isotope Dilution Analysis of Small Molecules with Carboxylic Acid Functions Using 18O Labeling for HPLC-ESI-MS/MS. Available from: [Link]

-

Olsen, J. V., et al. (2009). Higher-energy Collision-activated Dissociation Without a Dedicated Collision Cell. Molecular & Cellular Proteomics, 8(12), 2759-2769. Available from: [Link]

-

The Journal of Chemical Physics. Comprehensive survey of dissociative photoionization of quinoline by PEPICO experiments. Available from: [Link]

-

arXiv. Intracluster ion-molecule reaction in quinoline and isoquinoline dimers under the influence of diverse ionizing radiations. Available from: [Link]

-

PubMed. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Available from: [Link]

-

Wikipedia. Collision-induced dissociation. Available from: [Link]

-

Laduviglusib GSK-3 inhibitor. High-Energy Collision Dissociation (HCD): Principles, Applications, and Uses in Mass Spectrometry. Available from: [Link]

-

Springer. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Available from: [Link]

-

Spectroscopy Online. Metabolite Identification Using Multiple Mass Defect Filters and Higher Energy Collisional Dissociation on a Hybrid Mass Spectrometer. Available from: [Link]

-

PubChem. 2-Amino-3-(quinolin-7-yl)propanoic acid. Available from: [Link]

-

ResearchGate. (PDF) Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. Available from: [Link]

-

AnalyteGuru. Collision-Based Ion-activation and Dissociation. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chempap.org [chempap.org]

- 3. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Higher-energy Collision-activated Dissociation Without a Dedicated Collision Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 6. faieafrikanart.com [faieafrikanart.com]

- 7. researchgate.net [researchgate.net]

A Comparative Guide to the Infrared Spectroscopic Characterization of (2R)-2-Quinolin-7-ylpropanoic Acid

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of (2R)-2-Quinolin-7-ylpropanoic acid, a key chiral building block in pharmaceutical synthesis. By dissecting the molecule into its constituent functional groups—the quinoline ring system and the propanoic acid side chain—we can predict and interpret its vibrational spectrum with high confidence. This comparative approach allows researchers to not only confirm the identity of the target molecule but also to assess its purity by identifying characteristic peaks and differentiating them from potential starting materials or byproducts.

Deconstructing the Molecule for Spectral Prediction

The structure of (2R)-2-Quinolin-7-ylpropanoic acid presents three distinct regions for IR analysis: the carboxylic acid group, the aromatic quinoline system, and the aliphatic ethyl-bridge. Understanding the characteristic vibrations of each component is fundamental to interpreting the final, composite spectrum.

-

The Carboxylic Acid Moiety (-COOH): This group provides the most distinct and easily identifiable peaks in the spectrum. Its key vibrations are the O-H stretch, the C=O (carbonyl) stretch, and the C-O stretch. Crucially, in the solid state or in concentrated solutions, carboxylic acids exist as hydrogen-bonded dimers, which significantly alters the appearance of the O-H and C=O bands.[1][2][3]

-

The Quinoline Ring: As a bicyclic aromatic heterocycle, quinoline contributes several characteristic peaks. These include the aromatic C-H stretching vibrations, which occur at higher wavenumbers than their aliphatic counterparts, and a series of C=C and C=N in-ring stretching vibrations.[4][5][6] The substitution pattern on the ring also influences the C-H out-of-plane bending vibrations in the fingerprint region.[4][5]

-

The Aliphatic Bridge (-CH(CH₃)-): This portion of the molecule will exhibit standard aliphatic C-H stretching and bending vibrations. These peaks are often sharp and appear in a predictable region of the spectrum.[7]

The diagram below illustrates the key functional groups and their associated vibrational modes that are central to the IR characterization of the molecule.

Caption: Molecular structure and key IR vibrational modes.

Comparative Analysis of IR Absorption Peaks